2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound “2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule that contains several heterocyclic rings including a pyrrole ring, a thiophene ring, and a pyrazolo[1,5-a]pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The 2,5-dimethyl-1H-pyrrol-1-yl group is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom . The 2-thienyl group is a derivative of thiophene, a five-membered aromatic ring with one sulfur atom . The pyrazolo[1,5-a]pyrimidin-7-amine group is a fused ring system containing a pyrazole ring and a pyrimidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various heterocyclic rings and the amine group. Pyrrole rings can undergo electrophilic substitution reactions . Thiophene rings can participate in electrophilic aromatic substitution reactions . The pyrazolo[1,5-a]pyrimidin-7-amine group might be involved in reactions with electrophiles or nucleophiles at the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a complex organic molecule, it would likely be a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
PET Ligand Development
This compound, specifically a derivative known as R121920, has been synthesized as a potential PET ligand for in vivo imaging of CRF1 receptors. This development involves a novel palladium-catalyzed Suzuki coupling process (Kumar et al., 2003).
Synthesis of Tricyclic Compounds
Research indicates the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by DMAP, using 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a starting point (Khashi et al., 2015).
Antimetabolite Properties
Pyrazolo[1,5-a]pyrimidines, which are purine analogs, are known for their antimetabolite properties in purine biochemical reactions, indicating potential pharmaceutical applications (Abdelriheem et al., 2017).
Molecular and Structural Analysis
- X-Ray Diffractometry: The molecular structure of pyrazolo[1,5-a]pyrimidines has been explored through X-ray diffractometry, offering insights into their crystal packing and intermolecular interactions (Frizzo et al., 2009).
Biological and Pharmacological Research
Anticancer Activity
Some pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer activity, particularly against breast cancer cell lines, suggesting their potential in cancer therapy (Atapour-Mashhad et al., 2017).
Antimicrobial Activity
New heterocycles incorporating the pyrazolopyridine moiety, closely related to the chemical structure , have demonstrated significant antimicrobial properties (Abu-Melha, 2013).
Phosphodiesterase Inhibition
6-Phenylpyrazolo[3,4-d]pyrimidones, related to the compound of interest, have been identified as specific inhibitors of cGMP specific phosphodiesterase, with potential applications in treating hypertension (Dumaitre & Dodic, 1996).
Future Directions
properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-10-8-15(18)22-16(19-10)9-13(20-22)17-14(6-7-23-17)21-11(2)4-5-12(21)3/h4-9H,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXDGOXGFVJGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
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